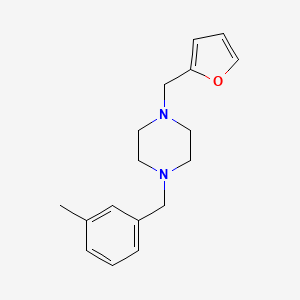

![molecular formula C24H18O6S B5750961 4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)

4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol, also known as bisphenol S (BPS), is a chemical compound that belongs to the bisphenol family. It is used as a substitute for bisphenol A (BPA) in various industrial applications due to its similar properties. BPS is a colorless solid that is soluble in organic solvents but insoluble in water. It is widely used in the production of polycarbonate plastics, epoxy resins, and thermal paper.

Mechanism of Action

BPS exerts its estrogenic activity by binding to estrogen receptors in the body. It can also affect other signaling pathways that are involved in cell growth and differentiation. The exact mechanism of action of BPS is still under investigation.

Biochemical and Physiological Effects:

BPS has been shown to have a range of biochemical and physiological effects in various studies. It has been found to affect the reproductive system, thyroid function, and brain development in animal models. It has also been linked to obesity, diabetes, and cancer in some studies.

Advantages and Limitations for Lab Experiments

BPS has several advantages as a substitute for BPA in lab experiments. It is less toxic and more stable than BPA, making it easier to handle and store. However, it also has some limitations, such as its lower potency and specificity compared to BPA.

Future Directions

There are several areas of research that need to be explored further regarding BPS. These include the following:

1. The long-term effects of BPS exposure on human health.

2. The potential environmental impact of BPS and its degradation products.

3. The development of more specific and potent BPS analogs for research purposes.

4. The identification of alternative compounds that can be used as substitutes for BPS in industrial applications.

In conclusion, BPS is a chemical compound that has been extensively studied for its potential health effects. It is a substitute for BPA in various industrial applications, but its safety as a replacement is still under investigation. Further research is needed to fully understand the risks and benefits of BPS and to identify alternative compounds that can be used safely.

Synthesis Methods

BPS is synthesized by the reaction of 4,4'-dihydroxydiphenyl sulfone with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via the elimination of hydrogen chloride and the formation of a sulfone bridge between the two phenol rings.

Scientific Research Applications

BPS has been extensively studied for its potential health effects on humans and the environment. It has been found to have estrogenic activity, which means it can mimic the effects of estrogen in the body. This property has raised concerns about its safety as a substitute for BPA, which has been linked to various health problems.

Properties

IUPAC Name |

4-[4-[4-(4-hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16,25-26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFTWRZAZQVHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)

![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)